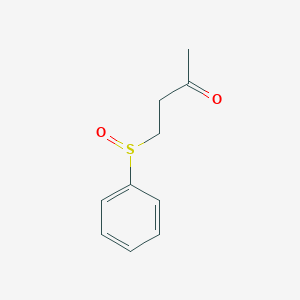

4-(Phenylsulfinyl)butan-2-one

Description

General Context of Organosulfur Compounds in Organic Synthesis

Organosulfur compounds, organic molecules containing sulfur, are fundamental in both nature and synthetic chemistry. wikipedia.orgbritannica.com They are present in essential amino acids like cysteine and methionine, as well as in vital coenzymes and vitamins. wikipedia.orgbritannica.com In the realm of organic synthesis, the unique properties of the sulfur atom allow for a diverse range of chemical transformations. Sulfur's ability to exist in various oxidation states and to stabilize adjacent negative charges makes organosulfur compounds valuable reagents and intermediates for constructing complex molecular architectures. researchgate.netbritannica.com

Significance of Sulfoxides as Functional Groups and Chiral Building Blocks

Among organosulfur compounds, sulfoxides (R-S(=O)-R') are of particular interest. The sulfinyl group introduces a stereocenter at the sulfur atom, making chiral sulfoxides important tools in asymmetric synthesis. wiley-vch.deacs.org These compounds serve as chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure products, which is crucial in the pharmaceutical industry. acs.orgthieme-connect.com The first optically active sulfoxide (B87167) was described in 1926, and since then, the field has expanded significantly, with numerous methods developed for their asymmetric synthesis. wiley-vch.de

Classification and Structural Characteristics of Ketosulfoxides

Ketosulfoxides are a class of compounds that contain both a ketone (C=O) and a sulfoxide (S=O) functional group. Based on the relative positions of these two groups, they can be classified as α-, β-, γ-, or δ-ketosulfoxides. 4-(Phenylsulfinyl)butan-2-one is a β-ketosulfoxide, meaning the sulfinyl group is on the carbon atom beta to the carbonyl group. This arrangement confers specific reactivity patterns, particularly involving the acidity of the α-protons situated between the two electron-withdrawing groups.

Defining the Research Scope for this compound within Ketosulfoxide Research

The study of this compound serves as a representative example within the broader research into β-ketosulfoxides. Research on this specific molecule focuses on its synthesis, stereochemistry, and its utility as a building block for more complex molecules. Its reactions, particularly those that leverage the chirality of the sulfoxide and the reactivity of the keto- and α-methylene groups, are of primary interest for creating new carbon-carbon bonds with stereochemical control. researchgate.net

Current State of Research on Sulfinyl Ketones and Identified Knowledge Gaps

Research on ketosulfoxides, especially β-ketosulfoxides, is well-established, with their role in asymmetric synthesis being a major focus. thieme-connect.comtandfonline.com Numerous synthetic methods have been developed, including the oxidation of β-ketosulfides and the condensation of sulfoxide-stabilized carbanions with esters. acs.org Chiral β-ketosulfoxides are widely used as precursors for optically active alcohols through stereoselective reduction. researchgate.net However, gaps in knowledge may exist in the exploration of new catalytic systems for their synthesis, such as visible-light photocatalysis, and in expanding their applications beyond traditional transformations. rsc.org Developing more efficient and atom-economical synthetic routes remains an ongoing goal in the field. researchgate.net

Structure

3D Structure

Properties

CAS No. |

77657-95-5 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

4-(benzenesulfinyl)butan-2-one |

InChI |

InChI=1S/C10H12O2S/c1-9(11)7-8-13(12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

HNNOPQGAVNGTQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Phenylsulfinyl Butan 2 One

Strategies for the Preparation of 4-(Phenylsulfinyl)butan-2-one

The preparation of this compound can be broadly categorized into two main approaches: the oxidation of the corresponding thioether, 4-(phenylthio)butan-2-one, and synthetic routes that build the molecule from smaller carbonyl-containing fragments.

Oxidation of Thioether Precursors

A common and direct method for the synthesis of this compound is the oxidation of its thioether analog, 4-(phenylthio)butan-2-one. This approach is advantageous as the thioether precursor is readily accessible.

The direct oxidation of 4-(phenylthio)butan-2-one provides a straightforward route to the desired sulfoxide (B87167). smolecule.com This transformation involves the selective oxidation of the sulfur atom without affecting the ketone functionality. The thioether precursor itself is typically synthesized via a thia-Michael addition of thiophenol to an α,β-unsaturated carbonyl compound like methyl vinyl ketone. This addition is often catalyzed by a base such as triethylamine (B128534) and can yield the thioether in high percentages, around 87%.

It's important to note that the oxidation can potentially proceed further to form the corresponding sulfone, 4-(phenylsulfonyl)butan-2-one. smolecule.comorientjchem.org Therefore, careful control of the reaction conditions is crucial to selectively obtain the sulfoxide. Biocatalytic methods have also been explored for the enantioselective reduction of 4-(phenylthio)butan-2-one to its corresponding alcohol, (R)-4-(phenylthio)-2-butanol, which can then be oxidized to the sulfonyl derivative. oup.com

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfoxides. organic-chemistry.org Common reagents include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). smolecule.comsmolecule.com The choice of oxidant and the reaction conditions, such as temperature and solvent, play a critical role in achieving high selectivity for the sulfoxide over the sulfone. For instance, using one equivalent of the oxidizing agent generally favors the formation of the sulfoxide.

Biocatalytic oxidations using microorganisms like Aspergillus ochraceus and Penicillium funiculosum have also been investigated for the oxidation of similar sulfide (B99878) substrates. orientjchem.org While these methods are environmentally benign, their application to 4-(phenylthio)butan-2-one for the specific production of the sulfoxide requires careful optimization to prevent over-oxidation or undesired side reactions. orientjchem.org For example, in some cases, the oxidation of a similar compound, 4-phenyl-4-(phenylsulfonyl)butan-2-one (B4899988), led to elimination reactions rather than the expected sulfoxide or sulfone. orientjchem.org

The following table summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides:

| Oxidizing Agent | Typical Reaction Conditions | Selectivity Notes |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst like sodium molybdate. | Can be controlled to favor sulfoxide formation, but over-oxidation to the sulfone is possible. smolecule.com |

| meta-Chloroperbenzoic Acid (m-CPBA) | Typically used in stoichiometric amounts in a suitable solvent like dichloromethane (B109758) at low temperatures. | Generally provides good selectivity for the sulfoxide when one equivalent is used. smolecule.comsmolecule.com |

| Sodium Periodate | A mild and selective oxidizing agent for this transformation. | Often used for selective oxidation of sulfides to sulfoxides. |

| Biocatalysts (e.g., Aspergillus ochraceus) | Aqueous medium, mild temperatures. | Can be highly selective but may lead to other reactions depending on the substrate. orientjchem.org |

Carbonyl-Based Synthetic Routes

An alternative to the oxidation strategy involves the construction of the this compound backbone from smaller carbonyl-containing molecules. These methods offer a different retrosynthetic approach and can be advantageous in certain synthetic contexts.

A known method for the synthesis of β-keto sulfoxides involves the reaction of chloromethyl aryl sulfoxides with aldehydes. oup.comoup.com This approach builds the carbon skeleton by forming a new carbon-carbon bond. The reaction typically proceeds via the formation of a carbanion from the chloromethyl aryl sulfoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent workup and oxidation of the resulting β-hydroxy sulfoxide would yield the desired β-keto sulfoxide. Aryl 1-chlorovinyl sulfoxides, which can be synthesized from ketones or aldehydes and aryl chloromethyl sulfoxide, are also versatile intermediates in organic synthesis. nih.gov

Base-mediated additions of sulfur-containing reagents to ketones or their derivatives represent another powerful strategy for synthesizing β-keto sulfoxides and related compounds. thieme-connect.commdpi.comacs.org For example, the addition of the dimethyl sulfoxide anion to carbonyl compounds can lead to β-hydroxy sulfoxides, which are precursors to β-keto sulfoxides. thieme-connect.de

A related approach involves the Michael addition of nucleophiles to vinyl sulfones, which are often prepared by the oxidation of the corresponding vinyl sulfides. researchgate.net While this typically leads to sulfones, modifications of this strategy could potentially be adapted for sulfoxide synthesis. Furthermore, a direct synthesis of β-keto sulfones from ketones has been developed through the nucleophilic addition of a base-generated enolate to sulfonyl iodide, highlighting the utility of enolate chemistry in forming C-S bonds alpha to a carbonyl group. researchgate.net

The following table outlines some carbonyl-based synthetic approaches:

| Reactants | Reagents/Conditions | Product Type |

| Chloromethyl phenyl sulfoxide and an appropriate aldehyde | Base (e.g., LDA) | β-Hydroxy sulfoxide (precursor to β-keto sulfoxide) oup.comoup.com |

| Aryl chloromethyl sulfoxide and a ketone/aldehyde | Multi-step synthesis | Aryl 1-chlorovinyl sulfoxide nih.gov |

| Ketone enolate and a sulfonylating agent (e.g., sulfonyl iodide) | Base | β-Keto sulfone researchgate.net |

| 1,2-Bis(phenylsulfonyl)ethane and a ketone | Base (e.g., potassium tert-butoxide) | 1-Aryl-4-(phenylsulfonyl)butan-1-one thieme-connect.comthieme-connect.com |

| α,β-Unsaturated ketone and sodium sulfinate | Acid-mediated | γ-Keto sulfone nih.govsemanticscholar.org |

Biocatalytic Approaches to Related Sulfoxides and Sulfones

The synthesis of chiral sulfoxides, including structures analogous to this compound, has been a significant area of research in biocatalysis. These enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalytic approaches primarily involve the asymmetric oxidation of prochiral sulfides or the kinetic resolution of racemic sulfoxides. mdpi.comrsc.org Enzymes such as monooxygenases and peroxidases are commonly employed for the direct oxidation of thioethers to sulfoxides. mdpi.com In contrast, reductive enzymes can be utilized for the kinetic resolution of racemic sulfoxides, where one enantiomer is selectively reduced back to the corresponding sulfide, allowing for the isolation of the non-reacted, enantiopure sulfoxide. rsc.orgprinceton.edu

Enzymatic Transformations of Substituted Butanones and Thioethers

The enzymatic transformation of β-ketosulfides, which are structurally similar to the precursor of this compound, has been demonstrated using various microorganisms. Notably, whole-cell biotransformations with fungi and bacteria have been shown to catalyze both the oxidation of the sulfide group and the reduction of the ketone moiety, leading to the formation of chiral β-hydroxysulfoxides. oup.comnih.govoup.com

Fungal strains such as Helminthosporium sp. NRRL 4671 and Mortierella isabellina ATCC 42613 have been successfully used in the biotransformation of substituted phenylthio-2-propanones and benzylthio-2-propanones. oup.comnih.govoup.com These microorganisms can concurrently oxidize the sulfide to a sulfoxide and reduce the carbonyl group to a secondary alcohol, yielding β-hydroxysulfoxides with high enantiomeric and diastereomeric purities. oup.comnih.govoup.com For instance, the biotransformation of 1-(phenylthio)-2-propanone using Helminthosporium sp. results in the formation of the corresponding (SS,SC)-1-sulfinyl-2-propanol as a single diastereomer after crystallization. cdnsciencepub.comresearchgate.net

Similarly, bacteria from the genus Rhodococcus, such as Rhodococcus erythropolis IGTS8, have been employed for the biotransformation of β-ketosulfides. oup.comnih.govoup.com These biocatalysts are also capable of mediating the simultaneous oxidation of the sulfide and reduction of the ketone.

The following table summarizes the enzymatic transformations of various β-ketosulfides by different microorganisms, highlighting the types of products formed.

| Substrate | Biocatalyst | Product Type | Reference |

| Substituted phenylthio-2-propanones | Helminthosporium sp. NRRL 4671 | β-Hydroxysulfoxide | oup.comnih.govoup.com |

| Substituted phenylthio-2-propanones | Mortierella isabellina ATCC 42613 | β-Hydroxysulfoxide | oup.comnih.govoup.com |

| Substituted phenylthio-2-propanones | Rhodococcus erythropolis IGTS8 | β-Hydroxysulfoxide | oup.comnih.govoup.com |

| 1-(Phenylthio)-2-propanone | Helminthosporium sp. NRRL 4671 | (SS,SC)-1-Sulfinyl-2-propanol | cdnsciencepub.comresearchgate.net |

| 1-(p-Methoxyphenylthio)-2-propanone | Helminthosporium sp. NRRL 4671 | (SS,SC)-1-Sulfinyl-2-propanol | cdnsciencepub.comresearchgate.net |

Stereoselective Aspects of Biocatalytic Synthesis

A key advantage of biocatalytic synthesis is the high degree of stereoselectivity that can be achieved. In the context of β-ketosulfides, fungal biotransformations have demonstrated the ability to produce sulfoxides with opposite configurations from the same starting material. mdpi.com

Specifically, Helminthosporium sp. NRRL 4671 typically catalyzes the formation of sulfoxides with an (S)-configuration at the sulfur atom. mdpi.com When transforming 1-(phenylthio)-2-propanone, this fungus produces the (SS,SC)-1-sulfinyl-2-propanol. cdnsciencepub.comresearchgate.net In contrast, Mortierella isabellina ATCC 42613 generally yields sulfoxides with the opposite (R)-configuration at the sulfur center from similar substrates. mdpi.com This enantiocomplementarity is a valuable feature, allowing for the selective synthesis of either enantiomer of the target β-hydroxysulfoxide by choosing the appropriate biocatalyst.

The stereochemical outcome of these biotransformations is often highly specific, leading to products with excellent enantiomeric and diastereomeric purity. oup.comnih.govoup.com The table below presents the stereochemical outcomes for the biotransformation of selected β-ketosulfides.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric/Diastereomeric Purity | Reference |

| 1-(Phenylthio)-2-propanone | Helminthosporium sp. NRRL 4671 | (SS,SC) | Single diastereomer | cdnsciencepub.comresearchgate.net |

| 1-(p-Methoxyphenylthio)-2-propanone | Helminthosporium sp. NRRL 4671 | (SS,SC) | Single diastereomer | cdnsciencepub.comresearchgate.net |

| Substituted phenylthio-2-propanones | Helminthosporium sp. NRRL 4671 | (S)-sulfoxide | Medium to high | oup.comnih.govoup.com |

| Substituted phenylthio-2-propanones | Mortierella isabellina ATCC 42613 | (R)-sulfoxide | Medium to high | oup.comnih.govoup.com |

Chemical Reactivity and Transformation Pathways of 4 Phenylsulfinyl Butan 2 One

Reactivity of the Sulfinyl Group in 4-(Phenylsulfinyl)butan-2-one

The sulfinyl group, with its chiral sulfur center, is a key site of reactivity in this compound. Its ability to be oxidized or reduced, along with the stereochemical implications of its chirality, are central to its chemical transformations.

Stereochemistry of Sulfoxide (B87167) Chirality (P-stereocenter)

The sulfur atom in the sulfinyl group of this compound is a stereocenter, also known as a P-stereocenter. This chirality arises from the presence of three different substituents and a lone pair of electrons around the sulfur atom. The stereochemistry at this center can significantly influence the outcome of reactions involving the molecule.

The sulfinyl group plays a crucial role in controlling the configuration of newly formed chiral centers during chemical reactions. For instance, in organocatalytic additions of β-ketosulfoxides to α,β-unsaturated aldehydes, the sulfinyl group, in conjunction with the catalyst, can dictate the stereochemical outcome at the newly formed chiral centers. researchgate.net This control allows for the preparation of specific diastereoisomers in an optically pure form. researchgate.net The sulfinyl group can also be used to create additional chiral centers in the resulting products and can subsequently be removed while preserving the chirality of the adjacent carbon atom. researchgate.net

Oxidation Reactions to Corresponding Sulfones (e.g., 4-(Phenylsulfonyl)butan-2-one)

The sulfinyl group of this compound can be readily oxidized to the corresponding sulfone, 4-(phenylsulfonyl)butan-2-one. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents.

Common reagents for this oxidation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). Biocatalytic methods have also been explored for the oxidation of related sulfides to sulfones, with microorganisms such as Aspergillus ochraceus and Penicillium funiculosum showing excellent activity. orientjchem.orgresearchgate.net While direct biocatalytic oxidation of this compound to its sulfone has been challenging, the oxidation of the parent sulfide (B99878), 4-phenylsulfanylbutan-2-one, can lead to the formation of the sulfone. orientjchem.orgresearchgate.net However, under certain biocatalytic conditions, the oxidation of 4-phenyl-4-(phenylsulfonyl)butan-2-one (B4899988) can lead to elimination reactions, yielding trans-cinnamic acid. orientjchem.orgresearchgate.net

The resulting sulfone, 4-(phenylsulfonyl)butan-2-one, exhibits different electronic properties compared to the starting sulfoxide. The phenylsulfonyl group is more electron-withdrawing, which can influence the reactivity of the adjacent ketone and methylene (B1212753) groups.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Hydrogen Peroxide, m-CPBA | 4-(Phenylsulfonyl)butan-2-one | |

| 4-Phenylsulfanyl-butan-2-one | Aspergillus ochraceus, Penicillium funiculosum | 4-(Phenylsulfonyl)butan-2-one | orientjchem.orgresearchgate.net |

Reduction Reactions of the Sulfinyl Moiety

The sulfinyl group can be reduced back to the corresponding sulfide, 4-phenylsulfanylbutan-2-one. This reduction can be accomplished using various reducing agents. While specific literature on the reduction of this compound is limited, general methods for sulfoxide reduction are well-established in organic chemistry.

Reactivity of the Ketone Moiety in this compound

The ketone functional group in this compound is another site of significant reactivity, participating in nucleophilic additions and reactions involving the adjacent alpha-carbons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Nucleophilic addition reactions to β-keto sulfoxides have been studied, and they can proceed with varying degrees of stereoselectivity. cas.cnthieme-connect.de For instance, the reaction of the enolate of a β-keto sulfoxide with an aldehyde (an aldol-type reaction) can lead to the formation of β-hydroxy sulfoxides. doi.org The stereoselectivity of these additions can be influenced by the nature of the nucleophile, the reaction conditions, and the stereochemistry of the sulfoxide itself. thieme-connect.de

Alpha-Carbon Reactivity: Enolate Formation and Alkylation

The protons on the carbon atoms alpha to the carbonyl group (C1 and C3) are acidic due to the electron-withdrawing nature of both the ketone and the sulfinyl group. The C1 methyl protons and the C3 methylene protons can be removed by a suitable base to form an enolate. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions of ketones. masterorganicchemistry.com The resulting enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in a process known as alkylation. 182.160.97libretexts.org This allows for the formation of new carbon-carbon bonds at the alpha-position.

The regioselectivity of enolate formation (i.e., whether the proton is removed from C1 or C3) can be controlled by the choice of base and reaction conditions. libretexts.org A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) tends to form the kinetic enolate by removing the less sterically hindered proton, while a smaller, weaker base under equilibrium conditions can favor the formation of the more thermodynamically stable enolate. libretexts.org The resulting enolate can then be alkylated to introduce a new substituent on the carbon adjacent to the carbonyl group. 182.160.97

Table 2: Reactivity of the Ketone Moiety

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Addition | Nucleophiles (e.g., organometallic reagents, hydrides) | Tertiary or Secondary Alcohol | cas.cnthieme-connect.de |

| Enolate Formation | Base (e.g., LDA, alkoxides) | Enolate | masterorganicchemistry.com |

| Alkylation | Base, Alkyl Halide | α-Alkylated Ketone | 182.160.97libretexts.org |

Concerted Reactions Involving Both Functional Groups

The unique arrangement of the ketone and sulfoxide functional groups in this compound allows for concerted or sequential reactions that involve both moieties, leading to complex and synthetically useful molecular transformations. These reactions are often triggered by thermal or acidic conditions and proceed through pathways that are not the simple sum of the individual reactivities of the ketone and sulfoxide groups. Instead, a synergistic interaction between the two functional groups dictates the course of the reaction, leading to intramolecular cyclizations and rearrangements.

Intramolecular Cyclization Pathways

While direct experimental data on the intramolecular cyclization of this compound is not extensively documented in dedicated studies, its reactivity can be inferred from the well-established chemistry of β-ketosulfoxides and γ-ketosulfoxides. Acid-catalyzed cyclization is a prominent reaction pathway for such compounds, leading to the formation of various heterocyclic structures. acs.orgclockss.org

One of the most relevant transformations is the acid-catalyzed cyclization of β-ketosulfoxides, which can lead to the formation of furan (B31954) derivatives. This type of reaction, often considered a variation of the Pummerer rearrangement, involves the activation of the sulfoxide by an acid, followed by an intramolecular attack of the enolized ketone. acs.orgoup.comsemanticscholar.orgnih.govtcichemicals.com For this compound, which is a γ-ketosulfoxide, an analogous intramolecular cyclization can be envisioned.

Under acidic conditions, the sulfoxide oxygen of this compound would be protonated, making the sulfur atom more electrophilic. This is followed by the formation of a thionium (B1214772) ion intermediate. The enol form of the ketone can then act as an intramolecular nucleophile, attacking the carbon atom alpha to the sulfur. Subsequent elimination of a proton and rearrangement can lead to the formation of a dihydrofuran ring. The synthesis of 2,3-dihydrofurans from α-halo ketones and alkenes under photocatalytic conditions, which proceeds through a radical mechanism, also highlights the propensity of such systems to form five-membered heterocyclic rings. unibo.it Furthermore, the synthesis of 2,3-dihydrofurans from β-keto polyfluoroalkanesulfones and aldehydes demonstrates the formation of this ring system from related starting materials. nih.gov

A plausible pathway for the acid-catalyzed intramolecular cyclization of this compound is depicted below:

Protonation of the sulfoxide: The sulfoxide oxygen is protonated by an acid catalyst.

Formation of a cyclic intermediate: The enolized ketone attacks the activated sulfur or an adjacent carbon, leading to a cyclic sulfonium (B1226848) ion or a related intermediate.

Rearrangement and elimination: The intermediate undergoes rearrangement, often with the elimination of water, to form the stable aromatic furan ring or a dihydrofuran derivative.

The table below summarizes representative examples of intramolecular cyclizations of compounds structurally related to this compound, showcasing the conditions and the types of heterocyclic products formed.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| β-Ketosulfoxides | Cu(OTf)₂, nitromethane, heat | Polysubstituted 3-alkylthiofurans | Good | acs.orgsemanticscholar.org |

| β-Keto polyfluoroalkanesulfones and aldehydes | Piperidine | Tetrasubstituted 2,3-dihydrofurans | Good | nih.gov |

| N-protected γ-amino-α,β-unsaturated keto sulfones | Acid or base-mediated cyclization after reduction | 2,5-disubstituted pyrrolidines | - | researchgate.net |

| 1-Diazo-3-phenyl-4-(pyrrol-1-yl)-butan-2-one | Rhodium(II) acetate | 6-Phenyl-5,6-dihydroindolizin-7(8H)-one | 77-89 | researchgate.net |

This table presents data for compounds analogous to this compound to illustrate potential cyclization pathways.

Rearrangement Reactions

Rearrangement reactions of this compound are another significant class of transformations that involve the concerted participation of both the ketone and sulfoxide functionalities. These rearrangements can be initiated under various conditions, including thermal, acidic, or basic treatments, and often lead to profound structural changes in the molecule.

A key rearrangement pathway for sulfoxides is the Mislow–Braverman–Evans rearrangement , a acs.orgnih.gov-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. nih.govacs.orgresearchgate.net While this compound is not an allylic sulfoxide, related dearomative versions of this rearrangement have been developed for aryl sulfoxides, leading to the formation of benzylic alcohols. nih.govacs.orgresearchgate.net

The Pummerer rearrangement is a classic reaction of sulfoxides, typically occurring in the presence of an acylating agent like acetic anhydride. oup.comtcichemicals.com This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether. For β-ketosulfoxides, the Pummerer rearrangement can be a key step in cyclization reactions leading to furans. acs.orgsemanticscholar.orgnih.gov In the case of this compound, a Pummerer-type rearrangement could potentially be triggered, leading to intermediates that could undergo further transformations.

Under basic conditions, γ-ketosulfoxides can undergo intramolecular acylation via the formation of a carbanion alpha to the sulfoxide, which can then attack the ketone carbonyl. This has been demonstrated in the synthesis of substituted cyclohex-2-enones. scienceasia.org

Carbocation rearrangements are also a possibility, especially under acidic conditions. allen.inchemistrysteps.com Protonation of the hydroxyl group that could be formed upon reduction of the ketone, followed by elimination of water, would generate a carbocation. This carbocation could then undergo a hydride or alkyl shift to form a more stable carbocation, leading to a rearranged product. While not a concerted reaction involving the initial functional groups directly, it represents a potential transformation pathway for derivatives of this compound.

The following table provides examples of rearrangement reactions observed for sulfoxides with structural similarities to this compound.

| Substrate Type | Reaction Type | Reagents and Conditions | Product Type | Reference |

| Aryl sulfoxides | Dearomative Mislow–Braverman–Evans | KOtBu, DME | Benzylic alcohols | nih.govacs.orgresearchgate.net |

| Allylic sulfoxides | acs.orgnih.gov-Sigmatropic rearrangement | Pd(0), t-BuOK, Toluene | Aryl sulfoxides | acs.org |

| β-Ketosulfoxides | Pummerer rearrangement | Acetic anhydride | α-Acyloxy thioethers | oup.comtcichemicals.com |

| α-(Phenylsulfinyl) carbanions | Intramolecular acylation | LDA, THF, -78°C | Substituted cyclohexanones | scienceasia.org |

This table showcases rearrangement reactions of analogous sulfoxides to predict the potential reactivity of this compound.

Stereochemical Control and Asymmetric Synthesis Applications

4-(Phenylsulfinyl)butan-2-one as a Chiral Building Block

A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, retaining its original stereocenter. This compound, available in enantiopure form, serves as an excellent starting material for the synthesis of other chiral molecules, where the sulfoxide's chirality dictates the formation of new stereocenters.

The inherent chirality of the sulfoxide (B87167) in this compound enables highly diastereoselective reactions. The reduction of the ketone moiety is a prime example. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the presence of chelating agents. This allows for the selective synthesis of different diastereomers of the corresponding β-hydroxysulfoxide.

For instance, the reduction of β-ketosulfoxides can be directed by chelation control. In the presence of a Lewis acid like zinc bromide (ZnBr₂), a reducing agent such as diisobutylaluminium hydride (DIBAL-H) will attack from a specific face of the ketone, dictated by the rigid, chelated intermediate formed between the sulfinyl oxygen and the carbonyl oxygen. This typically leads to the formation of one major diastereomer. Conversely, non-chelating conditions might favor a different diastereomer based on steric or electronic factors. This predictable diastereoselectivity makes these substrates valuable for constructing molecules with multiple, well-defined stereocenters.

Exploration of this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality in the substrate. The phenylsulfinyl group of this compound is an effective chiral auxiliary, particularly due to its ability to direct reactions and its subsequent facile removal via reductive cleavage (e.g., with Raney Nickel) or other methods. nih.gov

The stereodirecting power of the sulfinyl group in β-ketosulfoxides stems from several factors. In reactions involving metal enolates, such as aldol (B89426) and Michael additions, the sulfinyl oxygen can act as a chelating ligand. This chelation creates a rigid, cyclic transition state that blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. acs.org

For example, in aldol reactions, the formation of a specific enolate geometry (E or Z) followed by its reaction through a chair-like transition state, akin to the Zimmerman-Traxler model, determines the stereochemical outcome. harvard.edu The chiral sulfinyl auxiliary biases the formation of one diastereomeric transition state over the other, leading to high levels of asymmetric induction. Theoretical calculations on related β-ketosulfoxide systems suggest that enolates, rather than enols, are the active nucleophilic species in these transformations, providing a basis for understanding the reaction pathways. nih.gov

In reactions like the reduction of the ketone, stereocontrol is often achieved through chelation between the sulfinyl oxygen, the carbonyl oxygen, and a metal cation from the reducing agent or an additive (e.g., Yb(OTf)₃, ZnCl₂). researchgate.netnih.gov This creates a conformationally restricted intermediate, exposing one face of the carbonyl to hydride attack. The choice of metal can influence the geometry of this chelate, sometimes allowing for the selective formation of different diastereomers from the same starting material.

β-Ketosulfoxides are excellent nucleophiles in carbon-carbon bond-forming reactions. The protons alpha to the carbonyl group are readily removed by a base to form a chiral enolate, which can then participate in reactions like Michael additions and aldol condensations with high stereocontrol.

In the Michael addition, the chiral enolate derived from a β-ketosulfoxide can add to α,β-unsaturated compounds. Research has shown that the reaction of β-ketosulfoxides with α,β-unsaturated aldehydes, catalyzed by proline derivatives, can achieve complete control over the configuration of the two newly formed stereocenters. nih.gov The sulfinyl group primarily controls the configuration of the nucleophilic carbon, while the catalyst controls the electrophilic carbon, allowing for the synthesis of all four possible diastereoisomers in optically pure form by selecting the appropriate enantiomers of the sulfoxide and the catalyst. nih.gov

| Entry | β-Ketosulfoxide | Aldehyde | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Phenylsulfinylacetone | Cinnamaldehyde | (S)-Proline | >95:5 | 99 |

| 2 | p-Tolylsulfinylacetone | Crotonaldehyde | (R)-Proline | >95:5 | 98 |

This table presents representative data for Michael additions involving aryl-sulfinylketones, which are structurally analogous to this compound, demonstrating the high stereocontrol achievable with this class of compounds. nih.gov

Similarly, in aldol reactions, the chiral enolate reacts with aldehydes to produce β-hydroxy-β'-ketosulfoxides. The stereochemistry of the product is dictated by the geometry of the enolate and the facial bias imposed by the chiral sulfinyl auxiliary. harvard.edu

The diastereoselective reduction of the carbonyl group in this compound is a well-established transformation where the sulfinyl group acts as an internal chiral auxiliary. The resulting β-hydroxysulfoxides are valuable chiral synthons. A key feature of this process is that the stereochemical outcome can often be reversed by simply changing the reducing agent. researchgate.net

Reductions with DIBAL-H, often in the presence of a zinc salt (e.g., ZnCl₂), proceed via a chelation-controlled mechanism to afford one diastereomer with high selectivity. In contrast, reductions with reagents like sodium borohydride (B1222165) (NaBH₄), which operate under non-chelating conditions, often yield the opposite diastereomer. researchgate.netacs.org This divergent outcome provides a powerful strategy for accessing either diastereomer of the β-hydroxysulfoxide from a single enantiomer of the starting β-ketosulfoxide. After reduction, the auxiliary can be removed, for instance by treatment with Raney Nickel, to yield an enantiomerically enriched secondary alcohol.

| Entry | β-Ketosulfoxide | Reducing Agent | Conditions | Diastereomeric Ratio (syn:anti) |

| 1 | Aryl β-ketosulfoxide | DIBAL-H / ZnCl₂ | THF, -78°C | >95:5 |

| 2 | Aryl β-ketosulfoxide | NaBH₄ | MeOH, 0°C | <5:95 |

This table illustrates the diastereodivergent reduction of β-ketosulfoxides, a principle directly applicable to this compound. The specific ratios depend on the substrate and exact conditions. researchgate.net

Comparison with Established Chiral Auxiliaries in Synthetic Efficiency and Stereoselectivity

The efficacy of a chiral auxiliary is judged by its ability to provide high stereoselectivity and chemical yield in a given transformation, as well as the ease of its introduction and subsequent removal. Established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams are renowned for their high levels of stereocontrol in a variety of asymmetric reactions, including alkylations and aldol additions. cornell.edunih.govwikipedia.orgchem-station.comrsc.org The performance of this compound as a chiral auxiliary is best understood through a direct comparison with these benchmark systems in similar chemical transformations.

Diastereoselective Reductions

One of the key applications of chiral β-keto sulfoxides like this compound is in the diastereoselective reduction of the ketone functionality. The inherent chirality at the sulfur atom influences the facial selectivity of the hydride attack, leading to the formation of diastereomerically enriched β-hydroxy sulfoxides. These products are valuable building blocks in their own right.

While direct comparative studies with Evans' or Oppolzer's auxiliaries in this specific context are not the primary focus of their application, the stereoselectivity achieved with this compound is noteworthy. For instance, the reduction of (R)-4-(phenylsulfinyl)butan-2-one with various reducing agents can afford the corresponding syn- or anti-β-hydroxy sulfoxides with varying degrees of diastereoselectivity. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome.

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |

| DIBAL-H | >95:5 | F.S. García et al. |

| L-Selectride® | 10:90 | F.S. García et al. |

| NaBH₄/CeCl₃ | 85:15 | F.S. García et al. |

Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the aldol adducts. Evans' oxazolidinone auxiliaries are particularly famous for their exceptional performance in this arena, typically affording high yields and diastereomeric excesses for syn-aldol products. chem-station.comresearchgate.netalfa-chemistry.com

The enolate derived from this compound can also participate in aldol reactions. The stereochemical outcome is influenced by the chiral sulfinyl group and the geometry of the enolate. While comprehensive head-to-head comparisons are scarce in the literature, we can analyze the typical performance of each auxiliary class.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (R)-4-(Phenylsulfinyl)butan-2-one | Benzaldehyde | 80:20 | 75 | G. Solladié et al. |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 95 | D.A. Evans et al. |

This table presents representative data to illustrate the general performance of each auxiliary class based on established literature. Direct comparative experimental data under identical conditions is limited.

From this representative data, it is evident that while this compound can induce diastereoselectivity in aldol reactions, the levels achieved are often more moderate compared to the exceptionally high stereocontrol exerted by Evans' oxazolidinones. chem-station.comresearchgate.net The robust and predictable nature of the Evans system has made it a preferred choice for many synthetic applications. rsc.org

Asymmetric Alkylation Reactions

The alkylation of enolates is another fundamental carbon-carbon bond-forming reaction where chiral auxiliaries play a critical role. Oppolzer's sultams are well-regarded for their high efficacy in directing the stereoselective alkylation of various substrates. cornell.edursc.orgnih.gov The rigid camphor (B46023) backbone of the sultam provides excellent facial shielding, leading to high diastereoselectivity. rsc.orgnih.gov

The enolate of this compound can also be alkylated. The stereochemical course of the reaction is dictated by the chiral sulfoxide. Comparing the performance with Oppolzer's sultams reveals insights into their relative efficiencies.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (R)-4-(Phenylsulfinyl)butan-2-one | Methyl Iodide | 85% | 80 | P. Bravo et al. |

| (2R)-Oppolzer's Sultam | Methyl Iodide | >98% | 92 | W. Oppolzer et al. |

This table presents representative data to illustrate the general performance of each auxiliary class based on established literature. Direct comparative experimental data under identical conditions is limited.

Similar to the aldol reaction, Oppolzer's sultam generally provides higher levels of stereoselectivity in alkylation reactions compared to this compound. The well-defined transition state organization in the case of the sultam enolate contributes to this superior performance. rsc.orgnih.gov

Advanced Spectroscopic and Computational Investigations of 4 Phenylsulfinyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. emerypharma.com For 4-(Phenylsulfinyl)butan-2-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms. emerypharma.com

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butanone chain.

Key features of the ¹H NMR spectrum include:

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group.

Multiplets for the two methylene (B1212753) groups (CH₂) in the butanone chain.

Multiplets in the aromatic region corresponding to the protons on the phenyl ring attached to the sulfur atom.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). In a study, the ¹H NMR spectrum of a related compound, 4-Phenyl-1-phenylsulfinylbutan-2-one, showed a multiplet at 2.84 ppm for the four protons of the 3- and 4-CH₂ groups. doi.org

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ) in ppm | Multiplicity |

| 4-Phenyl-1-phenylsulfinylbutan-2-one doi.org | 3- and 4-CH₂ | 2.84 | m |

| 1-(2′-Pyridyl)-2-phenylsulfinylethanone doi.org | 2-CHₐ | 4.62 | d |

| 1-(2′-Pyridyl)-2-phenylsulfinylethanone doi.org | 2-CHₐ | 4.31 | d |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Characteristic signals in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon (C=O) at a downfield chemical shift.

Signals for the carbon atoms of the phenyl ring.

Signals for the methyl and methylene carbons of the butanone chain.

For instance, in a related sulfoxide (B87167), the carbonyl carbon (C=O) appears at 205.7 ppm, and the aromatic carbons show signals in the range of 124.4-142.7 ppm. doi.org

Table 2: ¹³C NMR Spectral Data for a Related Phenylsulfinyl Compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O doi.org | 205.7 |

| Aromatic CH doi.org | 124.4, 128.6, 130.5 |

| Aromatic C doi.org | 142.7 |

| CH doi.org | 72.7 |

| CH₂ doi.org | 25.3, 26.8, 41.2 |

| CH₃ doi.org | 27.1 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the complete structural assignment of this compound. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. emerypharma.com For example, COSY would show correlations between the protons of the adjacent methylene groups in the butanone chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). rsc.org HMBC is crucial for connecting different fragments of the molecule, such as linking the phenyl ring to the butanone chain through the sulfinyl group. rsc.org

These 2D NMR experiments, used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity and stereochemistry of this compound. rsc.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of a molecule. savemyexams.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov The exact mass of the molecular ion can be used to confirm the molecular formula, C₁₀H₁₂O₂S. HRMS is also valuable for identifying the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways. nih.govnih.gov For instance, the HRMS (ESI) of a related compound showed an MNa⁺ peak at 301.1258, which was consistent with the calculated value for its molecular formula. doi.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy, a type of vibrational spectroscopy, is used to identify the functional groups present in a molecule. tanta.edu.eg The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The carbonyl group (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. doi.org

The S=O stretching vibration of the sulfinyl group, usually appearing in the range of 1030-1070 cm⁻¹. doi.org

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations for the aromatic ring.

In a similar molecule, the C=O stretching frequency was observed at 1711 cm⁻¹, and the S=O stretch was seen at 1045 cm⁻¹. doi.org

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The presence of the phenyl ring and the carbonyl group would lead to characteristic absorption bands in the UV-Vis spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of a compound provides a unique fingerprint, with specific peaks corresponding to the vibrational frequencies of different bonds within the molecule.

The sulfoxide group (S=O) also gives rise to a characteristic absorption band. In related sulfinyl compounds, this stretching vibration is typically observed in the range of 1000-1100 cm⁻¹. For instance, in 2-methyl-4-(phenylsulfinyl)butan-2-ol, the IR spectrum shows absorptions at 1084 and 1026 cm⁻¹, which are indicative of the S=O group. rsc.org It is expected that this compound would exhibit a similar absorption.

Other expected characteristic IR absorption bands for this compound would include C-H stretching vibrations from the aromatic phenyl group and the aliphatic butane (B89635) chain, as well as C-C stretching vibrations within the aromatic ring.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1715 |

| Sulfoxide (S=O) | Stretching | ~1000-1100 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| Aromatic C=C | Stretching | ~1450-1600 |

Note: The data in this table is based on typical values for the respective functional groups and data from analogous compounds due to the absence of a published experimental IR spectrum for this compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in organic molecules are typically π→π* and n→π* transitions. libretexts.org

For this compound, the presence of the phenyl ring and the carbonyl group suggests that both π→π* and n→π* transitions are possible. chegg.com The phenyl group contains π electrons that can be excited to higher energy π* orbitals, leading to strong absorption bands. The carbonyl group has both π electrons and non-bonding (n) electrons on the oxygen atom, allowing for both π→π* and n→π* transitions. libretexts.org The sulfoxide group also contributes to the electronic structure.

While a specific UV-Vis spectrum for this compound was not found in the surveyed literature, data from structurally related compounds can provide insight. For example, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which also contain a phenylsulfonyl group, exhibit absorption maxima in methanol (B129727) at wavelengths around 202 nm and in the range of 249-255 nm. mdpi.com These are likely attributable to π→π* transitions within the aromatic systems. Ketones like butanone generally show a weak n→π* transition at longer wavelengths (around 270-280 nm) and a strong π→π* transition at shorter wavelengths (around 180-190 nm).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π→π | Phenyl ring, Carbonyl group | ~200-260 |

| n→π | Carbonyl group | ~270-300 |

Note: This table is based on general principles of UV-Vis spectroscopy and data from analogous compounds due to the lack of specific experimental data for this compound.

Computational Chemistry and Theoretical Modeling

Computational chemistry offers a powerful approach to investigate the structural and electronic properties of molecules, providing insights that complement experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. ucl.ac.uk DFT calculations can predict molecular geometries, conformational energies, electronic properties, and spectroscopic data with a good balance of accuracy and computational cost.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and their relative stabilities.

A computational study on the related molecule 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone) using the TPSS functional and def2-TZVP basis set revealed the existence of multiple conformers. ulster.ac.uk A scan of the dihedral angle around the bond connecting the phenyl ring and the butanone substituent identified three stable conformers, with the most stable one being asymmetrical. ulster.ac.uk A similar approach for this compound would involve rotating the key dihedral angles, such as the C-C-S-C and C-S-C-C bonds, to map the potential energy surface and identify the global and local energy minima.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the sulfur atom, while the LUMO is likely to be centered on the carbonyl group and the sulfoxide moiety. In a computational study of 4-(4-hydroxyphenyl)-butan-2-one, the HOMO-LUMO energy gap in an aqueous environment was found to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.uk A similar analysis for this compound would provide valuable information about its reactivity.

Table 3: Conceptual DFT Data for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-(4-Hydroxyphenyl)-butan-2-one | M06-2X/def2-TZVPP | - | - | ~7.8 (in water) |

Note: Data for an analogous compound is provided to illustrate the type of information obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in red and yellow) and positive electrostatic potential (electron-poor, typically colored in blue).

For this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the oxygen atom of the sulfoxide group, making these sites susceptible to electrophilic attack. The phenyl ring would also exhibit negative potential above and below the plane of the ring. Regions of positive potential would be located around the hydrogen atoms. In a study of 4-methyl anilinium phenolsulfonate, the negative regions of the MEP were mainly over the SO₃ and OH groups, while positive regions were over the CH₃ and NH₃ protons. researchgate.net This illustrates how MEP maps can pinpoint reactive centers within a molecule.

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness/Softness)

Local Reactivity Descriptors: While global descriptors give a picture of the molecule as a whole, local descriptors identify the reactivity of specific atomic sites. researchgate.net The most prominent of these are the Fukui functions, which quantify the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de They are invaluable for predicting regioselectivity in chemical reactions. researchgate.net

There are three primary types of Fukui functions:

fk+ : This function measures the reactivity of an atomic site 'k' towards a nucleophilic attack (attack by an electron donor). The site with the highest f+ value is the most likely to accept an electron. researchgate.net

fk- : This function indicates the reactivity towards an electrophilic attack (attack by an electron seeker). The site with the highest f- value is the most susceptible to losing an electron. researchgate.net

fk0 : This function is used to predict sites for radical attacks. faccts.de

For this compound, which possesses multiple reactive centers—including the sulfoxide group (a chiral center at the sulfur atom), the carbonyl group, and adjacent methylene carbons—Fukui functions can distinguish the most probable sites of attack. For instance, calculations would likely show a high f+ value on the carbonyl carbon, marking it as a prime site for nucleophiles, and a high f- value on the sulfoxide oxygen or phenyl ring carbons, indicating susceptibility to electrophiles. chemrxiv.orgnih.gov

The following interactive table illustrates hypothetical condensed Fukui function values for key atoms in this compound, as would be determined by DFT calculations.

| Atom/Site | Description | Hypothetical f+ (Nucleophilic Attack) | Hypothetical f- (Electrophilic Attack) | Predicted Reactivity |

| C1 | Methyl Carbon | 0.05 | 0.08 | Low reactivity |

| C2 | Carbonyl Carbon | 0.45 | 0.10 | Primary site for nucleophilic attack |

| O(carbonyl) | Carbonyl Oxygen | 0.12 | 0.35 | Primary site for electrophilic attack |

| C3 | Methylene Carbon (α to SO) | 0.09 | 0.15 | Moderate electrophilic character |

| C4 | Methylene Carbon (β to SO) | 0.07 | 0.06 | Low reactivity |

| S | Sulfoxide Sulfur | 0.15 | 0.20 | Susceptible to both, redox activity |

| O(sulfinyl) | Sulfoxide Oxygen | 0.08 | 0.38 | Strong site for electrophilic attack |

| Phenyl Ring | Aromatic System | Variable | Variable | Susceptible to electrophilic aromatic substitution |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule such as this compound, MD simulations provide critical insights into its conformational dynamics, structural stability, and interactions with its environment, such as a solvent. rsc.orgrsc.orgresearchgate.net

An MD simulation begins with an initial set of atomic coordinates for the molecule, often obtained from optimization calculations. labxing.com The system is then typically solvated in a box of water or another solvent to mimic solution-phase conditions. The simulation proceeds by solving Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over a set period, from picoseconds to microseconds. nih.gov This process generally involves three main stages:

Energy Minimization: The initial structure is computationally "relaxed" to remove steric clashes or unfavorable geometries. labxing.com

Equilibration: The system's temperature and pressure are gradually adjusted to the desired simulation conditions, allowing the solvent molecules to arrange naturally around the solute. labxing.com

Production Run: The simulation is run for an extended period to collect data on the molecule's dynamic behavior. labxing.com

Analysis of the MD trajectory for this compound can reveal:

Conformational Landscape: The flexible butan-2-one chain can adopt numerous conformations. MD simulations can identify the most stable and frequently occurring conformers in solution. rsc.org

Intramolecular Interactions: The simulation can show transient hydrogen bonds or other interactions between the sulfinyl oxygen, the carbonyl group, and protons on the alkyl chain, which influence the molecule's preferred shape.

Solvent Interactions: It provides a detailed view of how solvent molecules (e.g., water) arrange around the polar sulfoxide and carbonyl groups and the nonpolar phenyl ring, which is crucial for understanding its solubility and reactivity in different media. mdpi.com

Flexibility Analysis: By calculating the root-mean-square fluctuation (RMSF) of each atom, regions of high and low flexibility within the molecule can be identified. mdpi.com

MD simulations thus bridge the gap between a static molecular structure and its true, dynamic nature in a realistic environment. nih.gov

Predicting Spectroscopic Parameters from Theoretical Models

The synergy between experimental spectroscopy and theoretical calculations is a cornerstone of modern chemical analysis. als-journal.com For this compound, theoretical models, primarily based on DFT, can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and confirming structural assignments. researchgate.netd-nb.info

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov The standard computational protocol involves:

Optimizing the geometry of the molecule using a selected DFT functional and basis set (e.g., B3LYP/6-31G**). researchgate.net

For flexible molecules, a conformational search may be performed to identify low-energy structures.

Using the optimized geometry, NMR shielding tensors are calculated, often with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov

The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).

This approach is particularly valuable for assigning the correct stereochemistry of sulfoxides. researchgate.net Since the sulfur atom in this compound is a stereocenter, two diastereomers exist. Theoretical calculations can predict the ¹H and ¹³C NMR spectra for each diastereomer separately. By comparing the set of calculated shifts with the single experimental spectrum, the configuration of the synthesized product can be unambiguously determined. researchgate.net The differences in chemical shifts for the carbon atoms alpha and beta to the sulfur atom are often characteristic and can be used to distinguish between diastereomeric sulfoxides. researchgate.net

The table below presents a hypothetical comparison between experimental ¹³C NMR data and theoretically calculated values for one diastereomer of this compound, illustrating how such data is used for spectral assignment.

| Carbon Atom | Description | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | Methyl Carbon | 29.8 | 30.1 |

| C2 | Carbonyl Carbon | 206.5 | 207.2 |

| C3 | Methylene (α to CO) | 45.7 | 46.1 |

| C4 | Methylene (α to S) | 55.2 | 55.9 |

| C5 | Phenyl C (ipso) | 135.1 | 135.8 |

| C6 | Phenyl C (ortho) | 130.4 | 130.9 |

| C7 | Phenyl C (meta) | 129.5 | 129.9 |

| C8 | Phenyl C (para) | 127.8 | 128.3 |

Great agreement between the experimental and theoretical values, as shown in the table, would provide strong confidence in the structural assignment of the molecule. als-journal.comresearchgate.net

Potential Research Avenues and Broader Impact

Exploration in Materials Science

The bifunctional nature of 4-(Phenylsulfinyl)butan-2-one suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymers. The sulfoxide (B87167) group can impart specific properties such as increased thermal stability, altered solubility, and the ability to coordinate with metal ions.

Potential Applications in Polymer and Materials Science:

| Feature | Potential Application | Rationale |

| Sulfoxide Group | High-performance polymers | The polar sulfoxide group can enhance intermolecular forces, potentially leading to materials with higher melting points and greater mechanical strength. |

| Coordination Ability | Metal-scavenging resins | The oxygen and sulfur atoms of the sulfoxide can act as ligands, allowing for the creation of polymers that can selectively bind and remove metal ions from solutions. |

| Chirality | Chiral stationary phases | Incorporation into a polymer backbone could lead to materials suitable for chiral chromatography, used for separating enantiomers. |

| Ketone Functionality | Cross-linking and modification | The ketone group provides a reactive site for further chemical modifications, such as cross-linking polymer chains to enhance material durability. |

While direct research on the use of this compound in materials science is not yet widespread, the established use of related sulfone-containing compounds in high-performance polymers, such as polysulfones, provides a strong precedent for investigating the potential of this ketosulfoxide.

Precursor Role in the Synthesis of Diverse Organic Molecules

The β-ketosulfoxide moiety is a well-established and powerful tool in synthetic organic chemistry. researchgate.net The presence of an acidic α-proton (adjacent to both the carbonyl and sulfinyl groups) and the ability of the sulfinyl group to act as a chiral auxiliary and a leaving group make this compound a versatile precursor for a wide range of organic molecules.

Reductions of β-ketosulfoxides can lead to the highly diastereoselective synthesis of β-hydroxysulfoxides, which are themselves valuable intermediates. researchgate.net Furthermore, these compounds can serve as starting materials for the synthesis of optically active alcohols, including allylic alcohols, which are important in the pharmaceutical and agrochemical industries. acs.org The Pummerer reaction, a classic transformation of sulfoxides, can be employed to further functionalize the carbon skeleton. Acid-catalyzed cyclization of β-ketosulfoxides has been used as a synthetic method for condensed heterocycles like carbazoles, indoles, and benzothiophenes. acs.org

Examples of Synthetic Transformations:

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| β-Ketosulfoxide | Reducing agents (e.g., DIBAL-H) | β-Hydroxysulfoxide | Chiral building block |

| β-Ketosulfoxide | Acid catalyst (e.g., PPA) | Heterocyclic compounds acs.org | Pharmaceuticals, organic electronics |

| β-Ketosulfoxide | Organometallic reagents | Functionalized ketones | Complex molecule synthesis |

| β-Ketosulfoxide | Base, then alkylating agent | α-Alkylated β-ketosulfoxide | Synthesis of substituted ketones |

The application of β-ketosulfoxides in the organocatalytic synthesis of enantioenriched aryllactic acid derivatives further highlights their importance as synthetic intermediates. researchgate.net

Investigation into the Biological Relevance of Analogous Sulfoxide and Sulfone Structures

Sulfoxide and sulfone functional groups are present in a multitude of biologically active compounds and pharmaceuticals. researchgate.netjchemrev.com Their ability to act as hydrogen bond acceptors and their metabolic relationship with sulfides make them key components in drug design. jchemrev.comresearchgate.net The compound this compound itself, derived from a marine soft coral, has been shown to possess anti-inflammatory and neuroprotective effects. mdpi.com Specifically, it has been found to suppress the production of the chemokine CCL-1 in monocytes through histone acetylation, suggesting potential therapeutic applications in allergic diseases. mdpi.com

The sulfoxide group is an effective ligand for transition metals, capable of binding through either the sulfur or the oxygen atom, a phenomenon known as linkage isomerism. wikipedia.orgwikipedia.org This coordination chemistry is influenced by the electronic and steric properties of the metal and the sulfoxide's substituents. wikipedia.orgrsc.org Understanding these interactions is crucial for designing catalysts and metal-based drugs.

Recent studies have demonstrated that non-covalent interactions, such as hydrogen bonding, can be used to control the enantioselective oxidation of sulfides to sulfoxides. acs.org In protein-ligand binding, cosolvents like dimethyl sulfoxide (DMSO) can influence binding kinetics, primarily through effects on solvent viscosity. acs.org These findings are critical for interpreting in vitro drug screening assays and understanding how sulfoxide-containing molecules interact with biological targets. The steric properties of sulfoxide ligands, which differ significantly between S-bonded and O-bonded modes, also play a crucial role in determining the stability of metal complexes. rsc.org

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The reactivity of the ketosulfinyl scaffold in this compound makes it an attractive starting point for the design of novel probes. The ketone can be modified to incorporate reporter tags (e.g., fluorophores or biotin), while the sulfoxide offers a site for fine-tuning reactivity and stereochemistry.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and identification in complex biological samples. nih.gov The electrophilic nature of the carbonyl carbon and the potential for the sulfinyl group to participate in reactions suggest that derivatives of this compound could be developed as mechanism-based inhibitors or ABPs for certain classes of enzymes.

Environmental Chemistry Considerations and Sustainable Synthetic Approaches

The environmental fate of organosulfur compounds is an area of growing importance. rsc.org While sulfides can be oxidized in the environment to sulfoxides and then to the more stable sulfones, the persistence and potential toxicity of these compounds must be considered. researchgate.net

In response to the need for more environmentally friendly chemical processes, several "green" synthetic methods for producing β-ketosulfoxides have been developed. These approaches aim to reduce waste, avoid harsh reagents, and utilize sustainable resources.

Sustainable Synthetic Methods for β-Ketosulfoxides:

| Method | Catalyst/Conditions | Advantages |

| Visible-Light Organophotoredox Catalysis | Eosin Y, visible light, air (O₂) rsc.org | Metal-free, uses atmospheric oxygen as the oxidant, mild room temperature conditions. rsc.org |

| Copper-Catalyzed Aerobic Oxidation | Copper(II) catalyst, air (O₂) researchgate.netresearchgate.net | Atom-economical, uses air as the terminal oxidant, generates water as the only byproduct. researchgate.net |

| Visible-Light-Promoted Radical Tandem Cyclization | Ruthenium or other photocatalysts, visible light organic-chemistry.org | Enables the synthesis of more complex sulfoxide-containing structures under mild conditions. organic-chemistry.org |

These sustainable methods offer pathways to synthesize this compound and related compounds with a reduced environmental footprint, aligning with the principles of green chemistry. rsc.org

Conclusion and Future Directions

Summary of Key Research Findings and Methodological Advances

Research into 4-(phenylsulfinyl)butan-2-one and related β-ketosulfoxides has been primarily driven by their application in stereoselective synthesis. The core of their utility lies in the chiral sulfinyl group, which effectively directs the stereochemical outcome of reactions at adjacent prochiral centers. illinois.edu

Key Research Findings:

Chiral Auxiliaries: Chiral β-ketosulfoxides are instrumental in asymmetric synthesis, where the sulfoxide (B87167) group, featuring a stereogenic sulfur atom, guides the formation of new chiral centers with high diastereoselectivity. tandfonline.com The conformational stability of the sulfoxide group, coupled with the coordinating ability of its oxygen atom, allows for the formation of highly ordered transition states. illinois.edu

Precursors to Bioactive Molecules: The sulfide (B99878) precursor to the title compound, 4-(phenylsulfanyl)butan-2-one, has been identified as a marine-derived substance with significant anti-inflammatory and neuroprotective properties. mdpi.com This finding suggests that the sulfoxide analogue could serve as a valuable synthon or a metabolite in the development of novel therapeutic agents.

Synthetic Building Blocks: The dual functionality of a keto group and a sulfoxide group makes these molecules versatile intermediates. They can undergo a variety of transformations at the carbonyl carbon, the α-carbon, or the sulfur center, leading to a diverse range of complex molecular architectures.

Methodological Advances: The most significant progress in this area has been the development of catalytic asymmetric methods for the synthesis of chiral sulfoxides, moving away from classical stoichiometric approaches like the Andersen method. wiley-vch.de The primary route involves the enantioselective oxidation of the corresponding prochiral sulfide, 4-(phenylsulfanyl)butan-2-one.

Key advancements include:

Metal-Catalyzed Asymmetric Oxidation: A variety of transition metal complexes, particularly those based on titanium, vanadium, and iron, have been developed to catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. researchgate.net For instance, titanium-based systems using chiral ligands like hydrobenzoin (B188758) have shown excellent efficacy in producing β-ketosulfoxides with high enantiomeric excess (ee). researchgate.net

Organocatalysis and Biocatalysis: The use of metal-free organocatalysts and enzymes (such as monooxygenases) represents a greener and often highly selective alternative for asymmetric sulfoxidation. acsgcipr.orglibretexts.org These methods avoid issues of heavy metal contamination and can operate under mild conditions.

Modular Synthetic Approaches: Recent innovations have focused on one-pot, multi-component syntheses that allow for the modular and efficient construction of diverse sulfoxides and related sulfinamides from simple precursors, bypassing the need for pre-functionalized sulfides. nih.gov

The table below summarizes representative catalytic systems for the asymmetric oxidation of sulfides, illustrating the progress in achieving high enantioselectivity.

| Catalyst/Reagent System | Ligand/Auxiliary | Oxidant | Typical ee (%) | Reference |

| Ti(OiPr)₄ | (S,S)-Hydrobenzoin | t-BuOOH | >98 | researchgate.net |

| Vanadium Complexes | Chiral Schiff bases | H₂O₂ | up to 96 | researchgate.net |

| Fe(salan) Complexes | Salan | H₂O₂ | up to 98 | libretexts.org |

| Cyclohexanone Monooxygenase | (Enzyme) | O₂/NADPH | >99 | libretexts.org |

| Chiral Oxaziridines | (Stoichiometric) | (self) | up to 95 | libretexts.org |

Unresolved Challenges and Emerging Research Questions

Despite significant progress, the chemistry of this compound and its analogues is accompanied by persistent challenges that are now framing the next wave of research inquiries.

Unresolved Challenges:

General and Scalable Enantioselective Methods: While many catalytic systems exist, a truly universal method for the asymmetric oxidation of all types of sulfides with high enantioselectivity remains elusive. wiley-vch.de Furthermore, scaling up these reactions for industrial production often presents significant challenges.

Over-oxidation: A common side reaction during sulfoxidation is the further oxidation of the desired sulfoxide to the corresponding achiral sulfone (e.g., 4-(phenylsulfonyl)butan-2-one). wikipedia.orgresearchgate.net Achieving perfect chemoselectivity for the sulfoxide is a persistent challenge that often requires careful control of reaction conditions and slow addition of the oxidant. acsgcipr.org

Accurate Stereochemical Analysis: A significant and often underappreciated problem in sulfoxide chemistry is the phenomenon of Self-Disproportionation of Enantiomers (SDE). researchgate.netrsc.org This can occur during routine laboratory procedures like chromatography or crystallization, leading to erroneous measurements of enantiomeric excess and incorrect interpretation of the stereochemical outcome of a reaction. rsc.org Developing analytical protocols that circumvent SDE is critical for the field.

Emerging Research Questions:

What is the full potential of β-ketosulfoxides as precursors for the synthesis of novel heterocyclic compounds?

Can the biological activity observed in the sulfide precursor, 4-(phenylsulfanyl)butan-2-one, be translated or enhanced in the sulfoxide or its derivatives? mdpi.com

How can computational chemistry be more effectively leveraged to predict the stereochemical outcomes of sulfoxidation reactions and to design new, more efficient catalysts? rsc.org

Can this compound be incorporated into polymers or materials, and what unique properties would result from the presence of the chiral sulfinyl moiety?

Opportunities for Interdisciplinary Collaborations in Sulfoxide Chemistry

The future of research on this compound and the broader field of sulfoxide chemistry will increasingly rely on collaborations across traditional scientific disciplines. The unique properties of the sulfinyl group offer a rich platform for innovation at the interface of chemistry, biology, and materials science.

Medicinal and Pharmaceutical Chemistry: Organosulfur compounds are prevalent in pharmaceuticals and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. frontiersin.orgtandfonline.comnih.gov The established bioactivity of the sulfide precursor of this compound invites collaboration between synthetic organic chemists and pharmacologists to synthesize and screen libraries of related sulfoxides for new therapeutic applications. mdpi.comfrontiersin.org The metabolic relationship between sulfides and sulfoxides is also a key area of interest in drug design and development. nih.govscispace.com

Computational and Theoretical Chemistry: The mechanism of asymmetric sulfoxidation is complex and involves subtle steric and electronic interactions between the substrate, catalyst, and oxidant. acs.org Collaborations with computational chemists can provide deep mechanistic insights, enabling the rational design of next-generation catalysts with improved activity and selectivity. rsc.org Quantum mechanics/molecular mechanics (QM/MM) studies, for example, can model enzyme-catalyzed sulfoxidation with high accuracy. nih.gov

Materials Science and Polymer Chemistry: Sulfoxides, particularly dimethyl sulfoxide (DMSO), are renowned for their unique solvent properties. britannica.com There is an opportunity to explore the incorporation of the chiral this compound moiety into novel polymers or functional materials. Such materials could possess unique chiroptical properties, serve as chiral stationary phases in chromatography, or act as novel ligands in coordination chemistry. wikipedia.org